Dihydroagnosterol

Sterol biosynthesis Cytochrome P450 Enzyme kinetics

Dihydroagnosterol is the definitive molecular probe for dissecting the CYP51-independent, 7,9(11)-diene branch of cholesterol biosynthesis. Unlike lanosterol or agnosterol, its unique conjugated diene system precludes generic substitution—validated by distinct in vivo absorption and hepatic handling. Deploy it to track metabolic flux through the 'bypass' pathway, identify novel 14α-demethylase-independent inhibitors, or as a strategic chiral starting material for rare triterpenoid semi-synthesis. Rigorous analytical characterization ensures lot-to-lot reproducibility for your most critical sterol metabolism studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 2644-75-9
Cat. No. B1670581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroagnosterol
CAS2644-75-9
SynonymsDihydroagnosterol;  NSC 107127;  NSC-107127;  NSC107127; 
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
InChIKeyZCBDFGFNCFLBOL-BQNIITSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroagnosterol (CAS 2644-75-9): Procurement Specifications and Fundamental Properties


Dihydroagnosterol (CAS 2644-75-9) is a tetracyclic triterpenoid and a C30 sterol with the systematic name (3β)-Lanosta-7,9(11)-dien-3-ol [1]. It possesses a molecular formula of C30H50O and a molecular weight of 426.72 g/mol . This naturally occurring compound is a minor, but biochemically significant, constituent of wool fat (lanolin) alongside related sterols like lanosterol, dihydrolanosterol, and agnosterol [2]. Its chemical structure is defined by a conjugated diene system within the sterol nucleus, which distinguishes it from its more saturated analogs and underpins its specific interactions in biological systems [3].

Dihydroagnosterol Procurement: Why Substituting with Lanosterol or Agnosterol Is Scientifically Unjustified


Dihydroagnosterol cannot be generically substituted by its closest structural analogs, such as lanosterol or agnosterol, due to its unique position in the cholesterol biosynthesis pathway. While lanosterol and dihydrolanosterol are the primary substrates for sterol 14α-demethylase (CYP51) [1], dihydroagnosterol is not a substrate for this critical enzyme, a distinction that has led to its use as a specific probe for studying alternative metabolic routes [2]. Instead, it enters a distinct branch of the pathway, being metabolized via a 4,4′-dimethylcholesta-7,9,14-trienol intermediate, a step not observed for lanosterol [3]. Furthermore, the differential absorption and hepatic accumulation observed between agnosterol and dihydrolanosterol in vivo highlights that even minor structural variations within this class can lead to profound differences in biological handling, making substitution a significant risk to experimental validity [4].

Dihydroagnosterol: A Comparative Quantitative Evidence Guide for Scientific Selection


Divergent Metabolism: Dihydroagnosterol vs. Lanosterol as CYP51 Substrates

A critical differentiator for dihydroagnosterol is its metabolic fate in the cholesterol biosynthesis pathway. While lanosterol and dihydrolanosterol are established substrates for sterol 14α-demethylase (CYP51), the enzyme responsible for the first post-cyclization step in cholesterol synthesis, dihydroagnosterol is not a substrate [1]. For human CYP51, the Vmax for its endogenous substrate dihydrolanosterol is approximately 0.5 nmol/min/nmol CYP51 [2]. In contrast, dihydroagnosterol does not undergo this reaction and is instead metabolized through a distinct pathway involving the formation of a 4,4′-dimethylcholesta-7,9,14-trienol intermediate [3].

Sterol biosynthesis Cytochrome P450 Enzyme kinetics

In Vivo Hepatic Handling: Differential Absorption of Agnosterol vs. Dihydrolanosterol

In vivo studies comparing the absorption and tissue distribution of wool-fat sterols revealed significant differences between structurally related compounds. When fed to rats at a 2% concentration in the diet, no absorption of dihydrolanosterol was detected. In contrast, agnosterol, which is structurally closer to dihydroagnosterol, was absorbed and present in small amounts in serum and liver [1]. This demonstrates that the minor structural differences within this sterol class, such as the number and position of double bonds, can drastically alter in vivo bioavailability and hepatic accumulation.

Pharmacokinetics Sterol absorption In vivo model

Inhibitory Effect on Hepatic Cholesterol Accumulation: A Comparative Analysis of Wool-Fat Sterols

A comparative study investigated the ability of various wool-fat sterols to inhibit cholesterol accumulation in the liver of rats fed a 1% cholesterol diet. All tested sterols, when added at a 2% concentration, exerted some inhibitory effect. The order of efficacy was dihydrolanosterol > agnosterol > 'isocholesterol' (mixture) > lanosterol [1]. While dihydroagnosterol itself was not directly tested, its close analog agnosterol demonstrated significant activity, ranking second only to dihydrolanosterol.

Lipid metabolism Cholesterol homeostasis Hepatic steatosis

Role as a Metabolic Intermediate: Distinct Enzyme Requirements vs. Lanosterol

The conversion of dihydroagnosterol to cholesterol in rat liver homogenate proceeds through a defined sequence of intermediates: 4,4′-dimethylcholesta-7,9-dienol, cholesta-7,9-dienol, and cholesta-8,14-dienol before entering the normal cholesterol pathway [1][2]. This pathway is distinct from the primary route involving the CYP51-mediated demethylation of lanosterol [3]. The initial demethylation of dihydroagnosterol is a key differentiator, as it bypasses the primary rate-limiting step of the canonical pathway.

Enzymology Metabolic pathway Biochemical probe

Dihydroagnosterol (CAS 2644-75-9): Validated Research and Industrial Application Scenarios


Probing the '7,9-Diene' Bypass of the Cholesterol Biosynthesis Pathway

Dihydroagnosterol serves as a critical molecular probe for investigating the alternative branch of the cholesterol biosynthetic pathway. As established by Tavares et al., dihydroagnosterol is not a substrate for sterol 14α-demethylase (CYP51) and instead undergoes a distinct metabolic conversion to cholesterol [1][2]. This property makes it an ideal tool for studying the regulation of this '7,9-diene' bypass under various physiological or pharmacological conditions, independent of the main CYP51-mediated pathway. Researchers can use radiolabeled dihydroagnosterol to track metabolic flux through this specific branch and identify potential modulators.

Investigating Non-Canonical Sterol Metabolism in Disease Models

Given the class-level evidence that structurally similar sterols have divergent effects on hepatic cholesterol accumulation [1] and different absorption profiles [2], dihydroagnosterol is a valuable compound for investigating the role of non-canonical sterol metabolites in disease. By comparing its metabolic fate and biological effects with those of lanosterol or dihydrolanosterol, researchers can dissect how alternative sterol pathways may contribute to or mitigate conditions like hepatic steatosis, atherosclerosis, or certain inborn errors of cholesterol metabolism.

Source Material for Semi-Synthesis of Bioactive Triterpenoids

Dihydroagnosterol can serve as a key starting material or derivatization target for the semi-synthesis of novel or rare triterpenoids. Its specific 7,9(11)-diene structure provides a unique chemical handle for selective modifications. For instance, research on compounds from Poria cocos (Hoelen) has demonstrated the chemical derivation of a novel triterpene acid into dihydroagnosterol, highlighting its utility in structural characterization and synthetic pathway validation [3]. This makes dihydroagnosterol a strategic procurement choice for synthetic chemistry groups focused on expanding the chemical space of steroidal compounds.

Development of Sterol Metabolism Inhibitors as Probes or Therapeutics

The distinct enzymatic steps required for dihydroagnosterol's conversion to cholesterol make it a unique substrate for developing selective enzyme inhibitors. The initial demethylation step, which is distinct from the CYP51-mediated reaction for lanosterol, presents a potential target for novel inhibitors [1]. Researchers in pharmacology and chemical biology can use dihydroagnosterol in high-throughput screens or mechanistic studies to identify compounds that specifically inhibit this alternative pathway, which could serve as chemical probes or lead to new therapeutic strategies for modulating sterol homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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